ethyl 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoate
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Overview
Description
ethyl 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phthalazine ring, an isopropylamino group, and a benzoate ester. Its molecular formula is C19H21N3O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phthalazine Ring: The phthalazine ring is synthesized through a cyclization reaction involving phthalic anhydride and hydrazine.
Introduction of the Isopropylamino Group: The isopropylamino group is introduced via a nucleophilic substitution reaction using isopropylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
ethyl 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(Isopropylamino)phthalazin-6-yl)-4-methylbenzoic acid
- N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)phthalazin-6-yl]benzamide
- 4-(4-Substituted)-1-(3-Substituted-5,6-Dihydro-[1,2,4]Triazolo[3,4-a]Phthalazin-6-ylamino)Azetidin-2-one Derivatives
Uniqueness
ethyl 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
ethyl 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoate |
InChI |
InChI=1S/C21H23N3O2/c1-5-26-21(25)16-7-6-14(4)19(11-16)15-8-9-18-17(10-15)12-22-24-20(18)23-13(2)3/h6-13H,5H2,1-4H3,(H,23,24) |
InChI Key |
PMDHYZPBSAAFJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)C2=CC3=CN=NC(=C3C=C2)NC(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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